

Application Notes and Protocols: Deanxit in the Study of Psychosomatic Disorders

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Compound of Interest

Compound Name: *Deanxit*

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Introduction

Deanxit, a fixed-dose combination of flupentixol and melitracen, has demonstrated clinical utility in the management of psychosomatic disorders. This document provides detailed application notes, summarizing key efficacy data and outlining experimental protocols from relevant studies. Flupentixol, a thioxanthene antipsychotic, acts as a dopamine (D1 and D2) and serotonin (5-HT_{2A}) receptor antagonist.^[1] Melitracen is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.^{[2][3]} The synergistic action of these two components makes **Deanxit** a subject of interest in studying the interplay between psychological distress and somatic symptoms.

Data Presentation

The efficacy of **Deanxit** in psychosomatic and related disorders has been quantified in several clinical studies. The following tables summarize the key findings.

Table 1: Efficacy of Deanxit in Depression and Anxiety in Patients with Chronic Somatic Diseases

Timepoint	Outcome Measure	Deanxit + Sertraline Group (Mean \pm SD or % Response)	Placebo + Sertraline Group (Mean \pm SD or % Response)	p-value
Baseline	HAM-D Score	31.6 \pm 4.9	33.3 \pm 5.1	> 0.05
HAM-A Score	22.39 \pm 4.3	23.0 \pm 4.5	> 0.05	
Day 8	HAM-D Response Rate	55.26% \pm 2.56%	24.32% \pm 2.19%	0.006
HAM-A Response Rate	57.89% \pm 3.56%	18.92% \pm 2.68%	0.001	
Day 15	HAM-D Response Rate	78.95% \pm 3.89%	40.54% \pm 4.18%	0.001
HAM-A Response Rate	78.95% \pm 4.37%	43.24% \pm 4.68%	0.002	

Data from a randomized controlled trial by Wang et al. (2015) comparing sertraline plus **Deanxit** to sertraline plus placebo.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Efficacy of Deanxit in Functional Dyspepsia

Outcome Measure	Deanxit + Conventional Therapy	Conventional Therapy Alone	p-value
Total Effective Rate	85.45%	54.55%	< 0.05
Patient Satisfaction	92.7%	83.6%	< 0.05
Post-treatment SAS Score	Significantly Lower	-	< 0.05
Post-treatment SDS Score	Significantly Lower	-	< 0.05

Data from a study by Guo et al. (2015).[7] SAS: Self-rating Anxiety Scale; SDS: Self-rating Depression Scale.

Table 3: Efficacy of Deanxit in Irritable Bowel Syndrome (IBS)

Outcome Measure	Deanxit + Conventional Therapy	Conventional Therapy Alone	p-value
Total Effective Rate	Significantly Higher	-	< 0.05
Post-treatment SAS Score	Significantly Reduced	No Significant Difference	< 0.05
Post-treatment SDS Score	Significantly Reduced	No Significant Difference	< 0.05

Data from a retrospective analysis by Weng (2010).[8]

Table 4: Efficacy of Deanxit as Adjuvant Therapy in Ulcerative Colitis

Outcome Measure	Deanxit + Standard Therapy vs. Standard Therapy Alone
Risk Ratio (RR) for Efficacy	1.29 (95% CI: 1.20 to 1.40)

Data from a meta-analysis of eleven trials involving 654 patients.[9]

Experimental Protocols

The following are representative protocols for clinical studies investigating the application of **Deanxit** in psychosomatic disorders.

Protocol 1: Randomized Controlled Trial of Deanxit in Patients with Chronic Somatic Diseases and Comorbid

Depression/Anxiety

Adapted from Wang et al. (2015).^{[4][5][6]}

1. Patient Population:

- Inclusion criteria: Patients diagnosed with a chronic somatic disease, meeting criteria for depression and/or anxiety.
- Exclusion criteria: Other major psychiatric disorders, substance abuse, contraindications to **Deanxit** or sertraline.

2. Study Design:

- A randomized, placebo-controlled, parallel-group study.
- Duration: 4 weeks of treatment followed by a follow-up period.

3. Treatment Regimen:

- Experimental Group: Sertraline (75 mg/day) plus **Deanxit** (one tablet containing 0.5 mg flupentixol and 10 mg melitracen, once daily) for the first 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.^[5]
- Control Group: Sertraline (75 mg/day) plus a placebo (one tablet, once daily) for the first 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.^[5]

4. Efficacy Assessment:

- Primary outcome measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores.
- Assessments conducted at baseline, day 4, day 8, day 15, and day 29.

5. Safety Assessment:

- Monitoring and systematic recording of all adverse events throughout the trial.

Protocol 2: Evaluation of Deanxit in Functional Dyspepsia

Adapted from Guo et al. (2015).^[7]

1. Patient Population:

- Inclusion criteria: Patients diagnosed with functional dyspepsia according to established clinical criteria.
- Exclusion criteria: Organic gastrointestinal diseases, other major medical or psychiatric conditions.

2. Study Design:

- A randomized, controlled clinical trial.

3. Treatment Regimen:

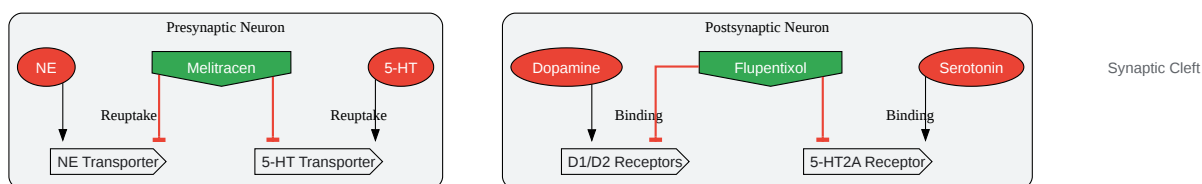
- Experimental Group: Conventional basic therapy for functional dyspepsia plus **Deanxit** (one tablet, twice daily).
- Control Group: Conventional basic therapy for functional dyspepsia alone.
- Treatment duration: 4 weeks.

4. Efficacy Assessment:

- Primary outcome: Total effective rate in alleviating symptoms of functional dyspepsia.
- Secondary outcomes: Patient satisfaction, Self-rating Anxiety Scale (SAS) scores, and Self-rating Depression Scale (SDS) scores, assessed before and after the treatment period.

Visualizations

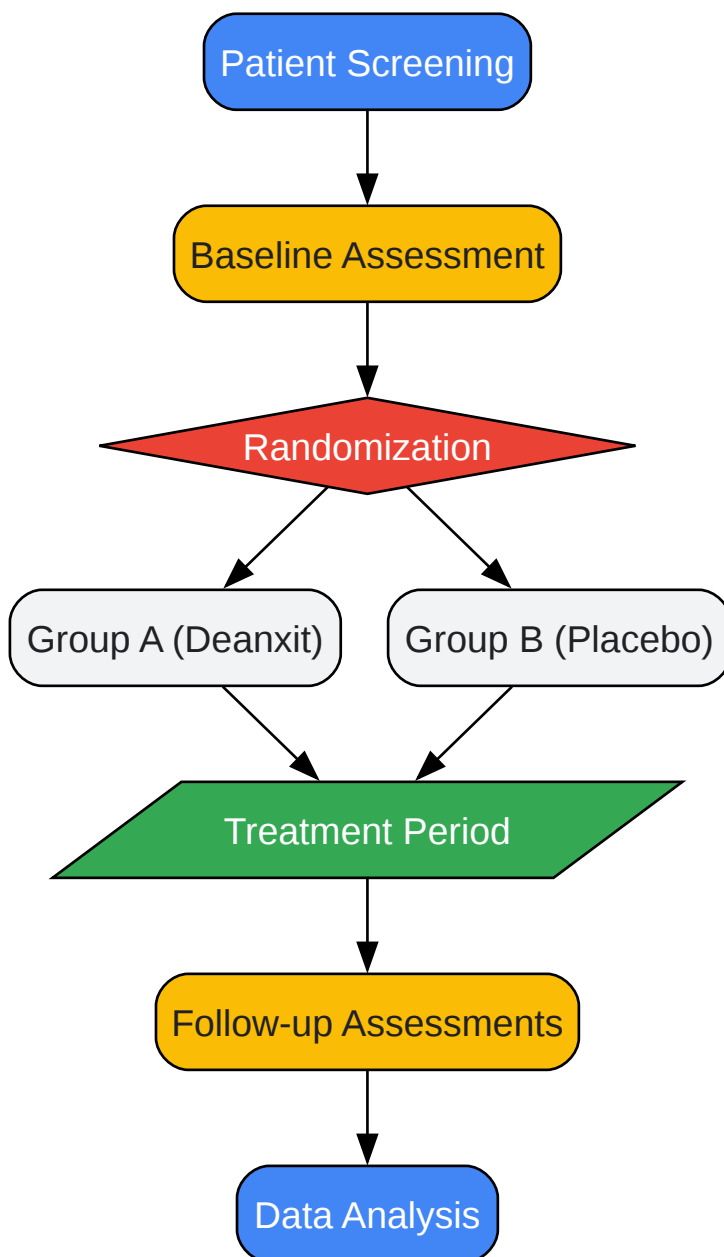
Signaling Pathways of Flupentixol and Melitracen



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Caption: Mechanism of action of **Deanxit** components at the synapse.

Experimental Workflow for a Randomized Controlled Trial



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Caption: A typical experimental workflow for a clinical trial of **Deanxit**.

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